

Standard experimental protocol for using 3-Aminoisonicotinamide Monohydrate in cell culture.

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Compound of Interest

Compound Name:	3-Aminoisonicotinamide Monohydrate
Cat. No.:	B1378392

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Application Notes and Protocols for 3-Aminoisonicotinamide Monohydrate in Cell Culture

Introduction: Unveiling the Potential of 3-Aminoisonicotinamide in Cellular Research

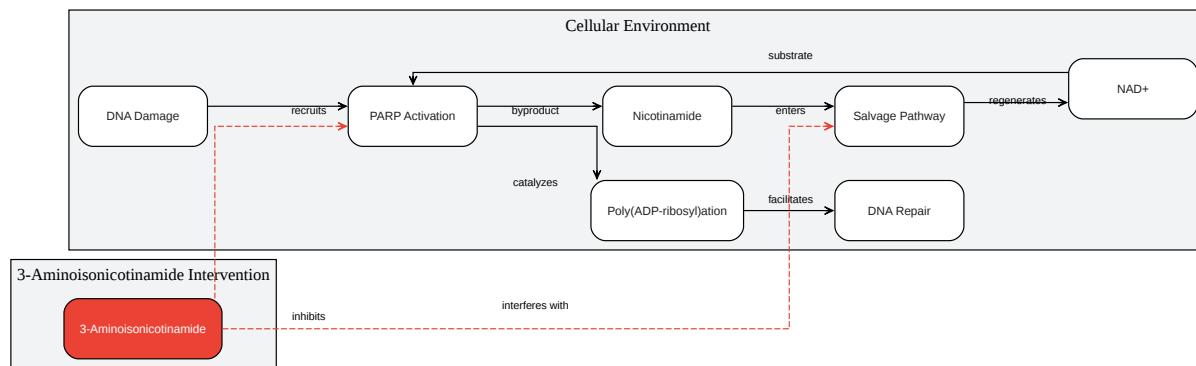
3-Aminoisonicotinamide (3-AIN), a nicotinamide analogue, has garnered significant interest within the scientific community for its potent biological activities. Primarily recognized as an inhibitor of Poly(ADP-ribose) polymerase (PARP), 3-AIN serves as a powerful tool to investigate cellular processes reliant on NAD⁺ metabolism and DNA damage repair.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its ability to interfere with these fundamental pathways makes it a valuable compound for research in oncology, neurobiology, and inflammatory diseases.

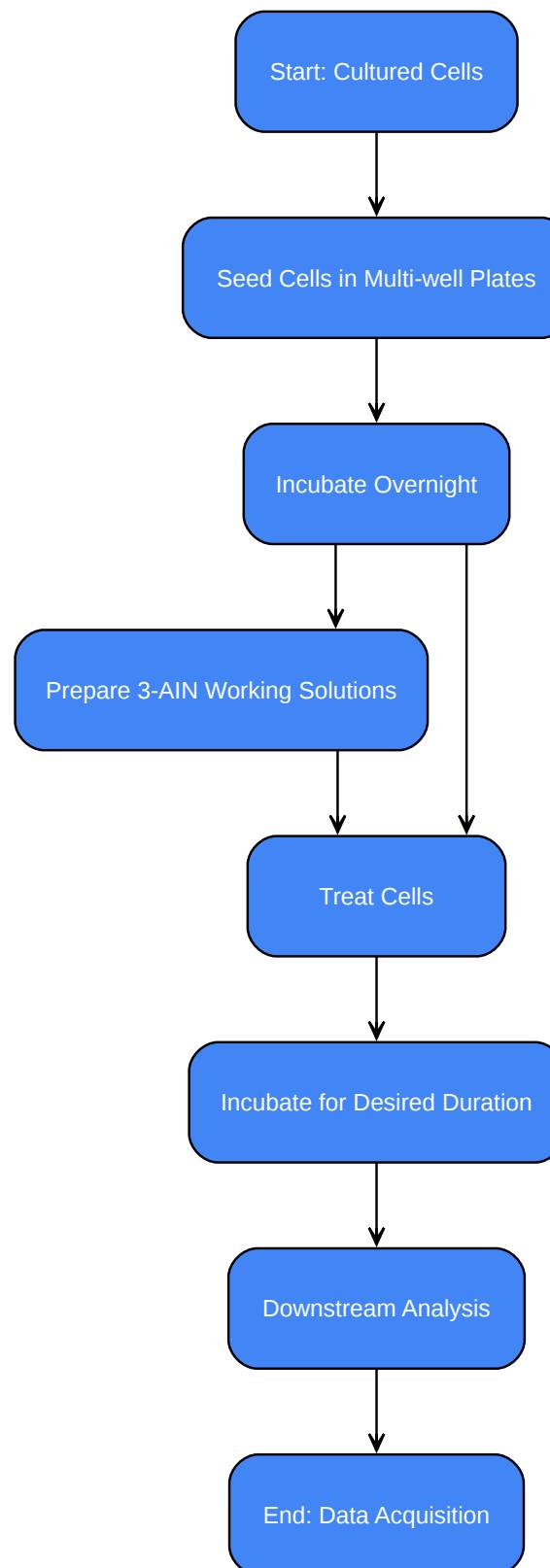
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing **3-Aminoisonicotinamide Monohydrate** in cell culture experiments. We will delve into its mechanism of action, provide step-by-step protocols for its application, and discuss key considerations for experimental design and data interpretation.

Mechanism of Action: A Dual Impact on Cellular Machinery

The primary mechanism of action of 3-Aminoisonicotinamide is the competitive inhibition of PARP enzymes.^[4] PARPs are a family of proteins crucial for DNA repair, genomic stability, and cell death.^[1] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP by 3-AIN can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.^{[1][3][5]}

Furthermore, as a nicotinamide analogue, 3-AIN can interfere with the NAD⁺ salvage pathway.^{[6][7][8]} NAD⁺ is a critical coenzyme in numerous cellular processes, including redox reactions and as a substrate for enzymes like sirtuins and PARPs.^{[7][8][9]} By disrupting NAD⁺ metabolism, 3-AIN can induce broader effects on cellular energetics and signaling.



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